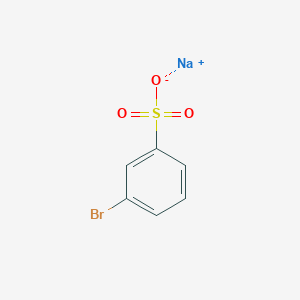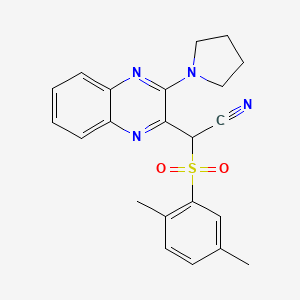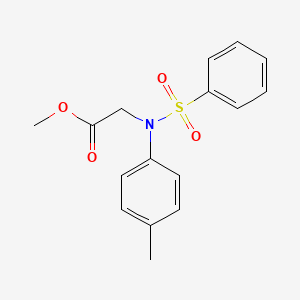
Sodium 3-bromobenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-bromobenzene-1-sulfonate is a chemical compound with the CAS Number: 91724-67-3 . It has a molecular weight of 259.06 and is typically found in a powder form .
Chemical Reactions Analysis
Sodium sulfinates, which are related to this compound, have been used in various chemical reactions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 259.06 . The compound is typically stored at room temperature .科学的研究の応用
Molecular Dynamics and Material Science
Molecular Dynamics Investigation of Structure and Dynamics of Micelles : Sodium dodecylbenzene sulfonate (SDBS) plays a critical role in the nanotechnology field for potential uses in exfoliating graphitic materials, distinguished by its phenyl group attached to the anionic head. Molecular dynamics simulations have been used to characterize SDBS micelles, revealing that SDBS micelles are more spherical compared to sodium dodecyl sulfate (SDS) micelles, with similar micellar radii for both surfactants. This research opens avenues for the utilization of SDBS in material science, especially in the creation and stabilization of nanomaterials (Ferruccio Palazzesi, M. Calvaresi, F. Zerbetto, 2011).
Environmental Science
Degradability of Sodium p-Perfluorous Nonenoxybenzene Sulfonate (OBS) : Sodium p-perfluorous nonenoxybenzene sulfonate (OBS), utilized as a fire-fighting foam co-formulant and oil production agent in China, has been investigated for its degradability. Despite its non-readily biodegradability, OBS can be decomposed efficiently by UV/H2O2 or even sole UV systems, demonstrating a significant advancement in environmental science for managing pollutants (Yixiang Bao et al., 2017).
Nanotechnology
Solubilization of Single-Wall Carbon Nanotubes (SWCNTs) : The study on solubilizing high weight fraction single-wall carbon nanotubes in water through the nonspecific physical adsorption of sodium dodecylbenzene sulfonate showcases the significant role of this compound in nanotechnology. This process allows for the dispersion of SWCNTs in water, enhancing their applicability in various nanotechnology applications (Mohammad F. Islam et al., 2003).
Biodegradation
Biodegradation of Linear Alkylbenzene Sulfonate (LAS) by Penicillium chrysogenum : This research highlights the biodegradation of LAS, a common surfactant in cleaning products, by Penicillium chrysogenum. The study provides insights into the use of fungi for the bioremediation of surfactant-polluted environments, demonstrating a high rate of biodegradation and suggesting potential for wastewater treatment applications (M. F. Costa, A. M. de Oliveira, E. N. O. Oliveira Júnior, 2020).
Safety and Hazards
Sodium 3-bromobenzene-1-sulfonate is associated with several hazard statements, including H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
作用機序
Mode of Action
Benzene derivatives are known to undergo nucleophilic reactions characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion . This could potentially be a mechanism through which Sodium 3-bromobenzene-1-sulfonate interacts with its targets.
Biochemical Pathways
Given its chemical structure, it may be involved in reactions with other aromatic compounds or participate in nucleophilic substitution reactions .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate remain unknown. Further pharmacokinetic studies are needed to understand these properties .
特性
IUPAC Name |
sodium;3-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCBLQTUAXKFQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2703027.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2703035.png)
![8-(3,4-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703036.png)

![Tert-butyl 2-{3-methyl[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino}acetate](/img/structure/B2703040.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2703044.png)
![2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2703046.png)
